Journal Name:Mitochondrial DNA Part A
Journal ISSN:2470-1394
IF:1.695
Journal Website:https://www.tandfonline.com/toc/imdn21/current
Year of Origin:0
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:150
Publishing Cycle:
OA or Not:Not
Mitochondrial DNA Part A ( IF 1.695 ) Pub Date: 2022-04-22 , DOI: 10.1080/10826076.2022.2066688
AbstractToona sinensis is a traditional vegetable with rich nutrition and wide biological activity. In our previous study, an active composition against α-amylase was screened from T. sinensis by ligand fishing. To investigate the effect of T. sinensis on other targets of antidiabetes, in this work, α-glucosidase was immobilized on polydopamine-coated magnetic nanoparticles to further screen the compounds against α-glucosidase by ligand fishing. The enzyme activity test showed that the 70% ethanol extract of T. sinensis (crude sample) had weak α-glucosidase inhibitory activity, but after extraction with different solvents, the ethyl acetate extract showed the highest α-glucosidase inhibitory activity. After immobilization of α-glucosidase on polydopamine (PDA)-coated magnetic nanoparticles, the properties of the enzyme were characterized and determined, and then quercetin-3-O-α-L-rhamnopyranoside was screened by ligand fishing and isolated by high-speed counter-current chromatography using the two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (1:5:1:5, v/v). The results of enzymes assay showed that the screened compound (IC50 value of 374.94 ± 4.35 μg/mL) possessed moderate α-glucosidase inhibitory activity. The presented results not only proved that ligand fishing based on polydopamine-coated magnetic α-glucosidase was an effective method for the rapid discovery of natural active substances, but also further strengthened the evidence of antidiabetic effect of T. sinensis.
Mitochondrial DNA Part A ( IF 1.695 ) Pub Date: 2023-01-16 , DOI: 10.1080/10826076.2023.2165097
AbstractFor centuries, many natural products are known to contain a wide range of glycolipid compounds; some are chemical substances that produce a definite biological/physiological effect. Isolation and characterization of glycolipids are evolving with new techniques being or under development. This review gives a brief description of different methods of natural glycolipids extraction, isolation, and characterization. Modern extraction instruments and techniques accelerate glycolipids’ extraction processes. Chromatographic methods, such as column chromatography and TLC are the most commonly used techniques for glycolipid isolation and purification, different characterization techniques ranging from chemical methods, reagents spray UV-detection, MS, FTIR, and NMR with later tandem-MS, TOF, FID, ESI, and ELSD modifications of the existing techniques allowing faster, more sensitive and direct analysis.
Mitochondrial DNA Part A ( IF 1.695 ) Pub Date: 2023-01-04 , DOI: 10.1080/10826076.2022.2161573
AbstractBromelain, a proteolytic enzyme isolated from the stem and fruit of Ananas comosus has gained tremendous importance as anti-inflammatory, anticancer, and fibrinolytic agent in the clinical field. Recent anti-cancer and anti-thrombolytic activity of Bromelain has opened new areas of research in the field of safety and efficacy. Bromelain is widely used since time immemorial alone and in combination with other drugs in the treatment of Rheumatoid Arthritis. The review aims to evaluate various extraction and analytical techniques employed for the assay of Bromelain in complex enzymatic mixtures which involves the use of diverse derivatizing agents with variable sensitivity and accuracy. The review focuses on homogenous and heterogenous techniques used for the estimation of Bromelain in the crude extract. This review also emphasizes on separation novel techniques, such as ion-exchange chromatography for isolation and purification of Bromelain supported by Gel Chromatography. This review also aims to provide deep insight into recent reverse micellar techniques employed as an effective tool for the purification of Bromelain. An overview of hyphenated bioanalytical techniques, such as LC-MS/MS for analysis of Bromelain in Plasma is also inculcated in the study. The techniques presented in the study provide diversified tools employed for the analysis of Bromelain in crude mixtures of complex enzymes of clinical significance.
Mitochondrial DNA Part A ( IF 1.695 ) Pub Date: 2022-11-11 , DOI: 10.1080/10826076.2022.2143798
AbstractThe main product of acetylation of ferrocene was successfully separated and purified with high purity from synthetic mixtures by countercurrent chromatography using a selected biphasic solvent system. According to distribution performance of main product and reactant, a two-phase solvent system was selected by thin layer chromatography, in which the partition coefficient for each component was determined by HPLC. Then a two-phase solvent system consisting of petroleum ether/ethyl acetate/methanol/water (6:4:6:4, v/v) was selected. After acetylation reaction, 20 mg of synthetic mixture was subjected to countercurrent chromatography, yielding 2.1 mg of ferrocene and 8.7 mg of acetyl ferrocene with 96.6% and 97.4% purity. Results indicated that countercurrent chromatography is a very efficient method for separation and purification of target product from synthetic mixtures.
Mitochondrial DNA Part A ( IF 1.695 ) Pub Date: 2023-06-08 , DOI: 10.1080/10826076.2023.2216771
AbstractObjectives To help understand the pathogenesis of coronary heart disease (CHD) by doing blood metabonomics comparison on CHD patients with phlegm-turbidity syndrome and without syndrome, and healthy controls.Methods Ninety patients were involved. Among them, 60 patients with CHD were divided into the coronary heart disease with turbid phlegm syndrome group (HZTZ) and the coronary heart disease without turbid phlegm syndrome group (NHZTZ). The additional 30 subjects were the healthy controls (JKZ). The serum endogenous metabolites were determined and analyzed by Liquid chromatography—Mass spectrometry (LC-MS).Results In positive ion mode, there were three identical differential metabolites among the three groups: N2-ethyl-n4-isopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine, LysoPC (18:2), and methyl palmitate. In negative ion mode, two identical metabolites were identified, which were LysoPC (17:0) and fatty acyl ester of hydroxy fatty acids (FAHFA) (17:1/14:1). These five metabolites of the HZTZ group were higher than those in NHZTZ group and healthy controls. The results identified perturbations in the areas, such as phenylalanine, tyrosine, and tryptophan biosynthesis, starch and sucrose metabolism, carbohydrate digestion and absorption, and so on.Conclusions Metabonomics analysis of serum in patients with CHD with turbid phlegm syndrome uncovered the metabolic disorders of saturated and unsaturated fatty acids in comparison to the patients without turbid phlegm syndrome.
Mitochondrial DNA Part A ( IF 1.695 ) Pub Date: 2022-07-06 , DOI: 10.1080/10826076.2022.2095402
AbstractA clinical trial is currently underway to examine the efficacy of using caffeine citrate to prevent intermittent hypoxemia in late preterm neonates. Determining caffeine concentration using saliva in this population would be preferable as it is less invasive than plasma sampling, but a suitable method of analysis is required. This paper presents the development and validation of a rapid, efficient and reproducible stability-indicating high-performance liquid chromatography (HPLC) method and extraction protocol for the quantification of caffeine present in saliva. The stability of extemporaneously prepared caffeine citrate solutions (at 20–25 °C) was determined, along with the stability of caffeine spiked saliva samples (at 20–25 and 2–8 °C), to ensure the suitability of the developed method in the analysis of clinical trial samples. Protein precipitation using acetonitrile ensured the complete removal of salivary proteins and resulted in extraction recovery of ≥95% for all samples. The HPLC assay following extraction was linear (R2>0.99) over the range 0.3–50 µg/mL (lower limit of quantification 0.3 µg/mL). The accuracy of the quality control samples was 94–100% and the relative standard deviation (RSD) was <7% for all samples. Caffeine-spiked saliva samples were stable for three freeze-and-thaw cycles pre-extraction and up to 72 hr post-extraction. The extraction and HPLC methods described were thus suitable for the analysis of clinical trial samples from the Latte Dosage Trial. All caffeine solutions were physically and chemically stable, with concentrations at the end of the three-month test period being within 4% of the baseline concentrations, indicating appropriateness for use as clinical trial medications.
Mitochondrial DNA Part A ( IF 1.695 ) Pub Date: 2023-06-21 , DOI: 10.1080/10826076.2023.2223618
AbstractGinkgo biloba leaf extract (EGBL) is a valuable herbal extract. The main active ingredients are flavonoids, terpene lactones, organic acids and proanthocyanidins. In recent years, there have been many reports on the detection of the above active ingredients. In this paper, the analysis methods of chemical components in EGBL were reviewed, such as ultraviolet spectrophotometry, high-performance liquid chromatography, and quantitative nuclear magnetic resonance. The analysis methods of ginkgolic acids are also reviewed. Based on the current research progress, three suggestions are provided. Firstly, the quality marker research of EGBL needs to be strengthened. Secondly, more bioassay methods for EGBL quality control should be developed. Thirdly, it is necessary to strengthen the detection of proanthocyanidins in EGBL.
Mitochondrial DNA Part A ( IF 1.695 ) Pub Date: 2023-05-08 , DOI: 10.1080/10826076.2023.2206667
AbstractBased on HPLC fingerprint analysis and multi-components quantification, a simple, sensible, and reliable HPLC-UV method, capable of qualitatively and quantitatively characterizing the main chemical markers of all medicinal herbs of Zaoren Anshen (ZRAS) prescription by one injection, was firstly developed. Then, three different dosage forms of ZRAS preparations, i.e., capsule, granule, and oral liquid, were analyzed and compared systematically, indicating the similarity and difference in chemical markers of the three ZRAS preparations. The strategy of combining HPLC chemical fingerprint and multi-components quantification in one injection was rather practical, powerful and useful in characterizing the main chemical markers of ZRAS preparations, which was a benefit for holistic quality evaluation and control of ZRAS preparations. Moreover, the present results provide sound scientific data for further studies on the effective constituents and quality control of ZRAS preparations.
Mitochondrial DNA Part A ( IF 1.695 ) Pub Date: 2023-05-04 , DOI: 10.1080/10826076.2023.2204238
AbstractQuality has been a prime priority for the pharmaceutical sector with the development of recommendations by regulatory organizations like ICH. Concepts of ICH Q8 to Q10 are the foundation of the QbD methodology, a systematic approach to pharmaceutical development. Pharma industries have adopted the QbD approach to support product quality during manufacturing and to improve robust manufacturing processes. QbD adoption in analytical procedure development is AQbD, Analytical Quality by Design. It aids in reliable, economical analytical procedure development and also facilitates regulatory flexibility. This review illustrates the detailed aspects with relevant examples in each step of AQbD and DoE techniques applied to various analytical techniques for analytical procedure development for the determination of medicinal compounds. The overview of techniques created using AQbD contributes to the direction in this field of study.
Mitochondrial DNA Part A ( IF 1.695 ) Pub Date: 2022-08-18 , DOI: 10.1080/10826076.2022.2110114
AbstractNanoLC consolidates as powerful analytical technology liable to provide improved chromatographic performance and superior detection capabilities. Significant instrumental advances have been accomplished in the last 20 years to make nanoLC instruments more robust, accurate, and amenable for routine analysis. Similarly, new stationary phases and nanoLC formats provide new opportunities for separations at the miniaturized scale. Besides, nanoLC makes the hyphenation with EI-MS feasible, and a series of interfaces and interesting applications have been reported in the last years. Ei-MS offers unparallel identification capabilities, and its coupling with nanoLC has the potential to revolutionize the Performance of LC-MS untargeted studies. This manuscript makes a historical journey through the development of the nanoLC and its hyphenation with the EI-MS, exploring the more outstanding advances in that technology, discussing its scope, and identifying its limitations. We intend to give the reader a current overview of the state of the art of nanoLC and point out perspectives and future lines of advancement and improvement for new research in this area.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
生物4区 | GENETICS & HEREDITY 遗传学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
6.20 | 8 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://mc.manuscriptcentral.com/gdna